
Oxazole-4-carbonitrile
Overview
Description
Oxazole-4-carbonitrile is a heterocyclic organic compound featuring a five-membered oxazole ring with a nitrile group (-CN) at the 4-position. This scaffold is widely utilized in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions, which are critical for binding to biological targets. Derivatives of this compound have shown diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
Oxazole derivatives are known to be widely present in natural products, synthesized drugs, and advanced materials . They are often used in drug development due to their ability to easily convert into amide, carboxylic acid, imido ester, amidine, and methyl ammonia groups .
Mode of Action
Oxazole-4-carbonitrile is synthesized from acetophenone using potassium ferricyanide as a cyanide reagent . The process involves multiple bond formation implemented via an oxygen-mediated radical mechanism . Potassium ferricyanide plays a dual role as a cyanide source and also as a coupling partner for the cyclization of oxazole .
Biochemical Pathways
The introduction of a cyano group to an oxazole ring is a critical strategy in drug development . This is because the cyano group can be easily converted into various functional groups, affecting multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The synthesis of this compound involves the use of potassium ferricyanide, a low toxicity cyanide reagent, suggesting that the synthesis process is designed to be environmentally friendly .
Biochemical Analysis
Biochemical Properties
Oxazole-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent alterations in cellular signaling. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. The degradation products of this compound may also have distinct biological activities, further complicating the interpretation of long-term studies. Additionally, the temporal effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are essential for determining the therapeutic window of this compound and for optimizing its dosage in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Biological Activity
Oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (CHNO) features a five-membered heterocyclic ring containing nitrogen and oxygen. Its unique structure contributes to its reactivity and biological activity. The carbonitrile functional group enhances its potential as a pharmacophore, making it suitable for various biological applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that oxazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that compounds derived from this compound possess activity against both Gram-positive and Gram-negative bacteria. In particular, the minimum inhibitory concentration (MIC) values demonstrate effective antibacterial action, with some derivatives showing MIC values as low as 62.5 µg/mL against strains like Bacillus subtilis and Escherichia coli .
2. Anticancer Properties
this compound has been evaluated for its anticancer potential. Some derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including HCT-116 and others. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment .
3. Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. Oxazole derivatives have been linked to reduced levels of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
4. Neuroprotective Effects
Recent studies highlight the neuroprotective properties of oxazole derivatives. They have been shown to inhibit dimerization of α-synuclein, a protein associated with neurodegenerative diseases like Parkinson's . This activity points to their potential as therapeutic agents in neurodegenerative conditions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Many oxazole derivatives act as inhibitors of key enzymes involved in disease processes, such as proteolytic enzymes and kinases .
- Receptor Modulation: Some compounds interact with adenosine receptors or other signaling pathways, leading to altered cellular responses .
- Induction of Apoptosis: The ability to trigger apoptotic pathways is significant for anticancer activity, making these compounds valuable in cancer therapy .
Case Studies
- Antibacterial Activity Evaluation:
- Anticancer Assessment:
- Neuroprotective Study:
Data Summary Table
Activity Type | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |
---|---|---|---|
Antibacterial | Oxazole Derivative A | 62.5 µg/mL | Bacillus subtilis, E. coli |
Anticancer | Oxazole Derivative B | IC50 = 15 µM | HCT-116 Cell Line |
Neuroprotective | Oxazole Derivative C | IC50 = 5 nM | α-Synuclein Aggregation |
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Oxazole-4-carbonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and anti-cancer agents. For instance, studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various pathogens, including Botrytis cinerea and Gibberella zeae, with some compounds showing over 85% growth inhibition .
Antiviral Properties
Recent research highlights the antiviral potential of this compound derivatives against human papillomavirus (HPV). Specific compounds have shown moderate to high activity against HPV types 11, 16, and 18, indicating their promise as therapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance antiviral efficacy .
Agricultural Chemicals
Enhancement of Agrochemicals
In agriculture, this compound is utilized to formulate agrochemicals that improve the efficacy of pesticides and herbicides. This application is crucial for enhancing crop yields and protecting plants from various diseases. The compound's role in developing safer and more effective agricultural products is increasingly recognized .
Material Science
Incorporation into Polymers
this compound is incorporated into polymers and coatings due to its properties that enhance thermal stability and chemical resistance. This makes it beneficial for industrial applications where durability and performance are critical. The compound's ability to improve material properties has led to its use in developing advanced materials for various applications .
Biochemical Research
Study of Enzyme Inhibitors
In biochemical research, this compound is used to study enzyme inhibitors and receptor interactions. This research aids in understanding biological processes and developing new therapeutic strategies. Its utility in exploring molecular interactions further underscores its importance in drug discovery .
Organic Synthesis
Versatile Building Block
this compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its ability to facilitate various chemical reactions makes it an essential component in the synthesis of diverse organic compounds .
Table 1: Antifungal Activity of this compound Derivatives
Compound | Target Fungi | Growth Inhibition (%) |
---|---|---|
3a | Botrytis cinerea | >85 |
3g | Gibberella zeae | >50 |
3b | Rhizoctorzia solani | Equivalent to Osthole |
Table 2: Antiviral Activity Against HPV
Compound ID | HPV Type | IC50 (μM) | Selectivity Index |
---|---|---|---|
2 | HPV11 | 2-8 | Moderate |
4 | HPV11 | 3.68 | High |
- | HPV16 | Moderate | - |
- | HPV18 | No Activity | - |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-amino-2-substituted [1,3]oxazole-4-carbonitrile derivatives?
The van Leusen oxazole synthesis is a common method, involving aminomalononitrile tosylate and substituted benzoyl chlorides in 1-methyl-2-pyrrolidinone (NMP). The reaction proceeds at room temperature for 12 hours, followed by extraction with ethyl acetate/ether and purification via sodium hydrogen carbonate washes. Yields vary depending on substituents (e.g., 79% for 2-phenyl derivatives vs. 51% for 4-methoxyphenyl derivatives) . Copper-mediated radical coupling of acetophenone with cyanide anions offers an alternative route for specific derivatives .
Q. How are this compound derivatives characterized analytically?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., δ 7.68 ppm for aromatic protons in 2-methylbenzo[d]this compound) .
- IR spectroscopy : Peaks at ~2200 cm^{-1 (C≡N stretch) and ~1600 cm^{-1 (C=N/C=O) .
- Elemental analysis : To validate purity (e.g., C, 52.36%; H, 4.76%; N, 25.44% for CHNO) .
Q. What safety precautions are recommended when handling this compound derivatives?
Derivatives may exhibit acute oral toxicity (Category 4) and skin sensitization (Category 1). Use personal protective equipment (PPE), avoid inhalation, and ensure proper ventilation. Storage at -20°C is advised for stability .
Advanced Research Questions
Q. What mechanistic insights exist for copper-mediated synthesis of this compound derivatives?
Copper(II) trifluoromethanesulfonate facilitates radical coupling between acetophenone and cyanide anions, forming intermediates that cyclize to yield this compound. This method avoids traditional multistep routes and enables access to structurally diverse analogs .
Q. How do this compound derivatives exhibit selective inhibition of 12/15-lipoxygenase (LOX)?
ML351 (5-(Methylamino)-2-(naphthalen-1-yl)this compound) acts as a mixed-type, non-reductive inhibitor of 12/15-LOX (IC = 200 nM). Its naphthyl group occupies the enzyme’s hydrophobic pocket, while the nitrile interacts with the catalytic iron. Selectivity over 5-LOX, COX-1, and COX-2 is attributed to steric and electronic factors .
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
FeO@SiO@vanillin@thioglycolic acid nanocatalysts enable solvent-free, one-pot reactions with high yields (~85–92%) and recyclability (5 cycles without significant loss). This reduces waste and energy consumption compared to traditional methods .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, improving enzyme binding.
- Aromatic moieties : Bulky substituents (e.g., naphthyl in ML351) increase lipophilicity and blood-brain barrier penetration .
Q. How should researchers address contradictory data in spectroscopic or biological assays?
- Cross-validation : Compare NMR/IR data with literature benchmarks .
- Dose-response curves : Confirm IC values across multiple assays to rule out assay-specific artifacts .
- Statistical analysis : Use ANOVA or t-tests to assess significance of experimental variations .
Q. What strategies optimize catalyst recovery in nanocatalyst-mediated synthesis?
Magnetic nanocatalysts (e.g., FeO-based systems) enable rapid separation via external magnets. Post-reaction washing with ethanol/acetone prevents leaching, maintaining >90% activity after 5 cycles .
Q. How can literature mining enhance experimental design for novel this compound analogs?
Prioritize databases like PubMed and Reaxys for:
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxazole-4-carbonitrile derivatives are structurally and functionally distinct from other heterocyclic compounds due to the unique combination of the oxazole ring and the nitrile group. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Features and Substituent Effects
The bioactivity of this compound derivatives is highly dependent on substituents at the 2- and 5-positions of the oxazole ring:
- Position 2: Alkyl/Non-Substituted Groups: Derivatives with non-substituted or alkyl chains (e.g., pentyl, isobutyl) at position 2 exhibit enhanced antifungal activity. For example, compound 3g (2-isobutyl substitution) showed 85% growth inhibition against Botrytis cinerea at 50 µg/mL . Aryl Groups: Aryl substituents (e.g., phenyl, fluorophenyl) generally reduce antifungal potency. For instance, 3i (2-phenyl) and 3q (2-4-fluorophenyl) displayed lower inhibition rates compared to alkyl-substituted analogs .
- Position 5: Indole Moieties: Derivatives with indole substituents at position 5 (e.g., 3t, 3m) demonstrate broad-spectrum antifungal activity due to enhanced π-π stacking and hydrogen bonding with fungal enzymes . Amino Groups: Substitution with methylamino or pyrrolidinyl groups (e.g., compounds 4, 5, 27) improves selectivity for human enzymes such as 12/15-lipoxygenase, with IC₅₀ values in the nanomolar range .
Antifungal Activity
Key Finding : Alkyl or small hydrophobic groups at position 2 optimize antifungal activity, while bulky or polar aryl groups reduce potency .
Anticancer Activity
This compound derivatives fused with pyrimidine rings (e.g., 3a–j ) exhibit selective cytotoxicity:
- Compound 3e: CC₅₀ = 124.65 µM against normal human dermal fibroblasts (NHDF), compared to 5-fluorouracil (CC₅₀ = 18.2 µM), indicating lower toxicity to healthy cells .
- Compound 3j : Potent activity against HT29 colon cancer cells (CC₅₀ = 12.3 µM), surpassing cisplatin (CC₅₀ = 25.8 µM) .
Physicochemical Properties
Compound | Melting Point (°C) | Yield (%) | LogP (Calculated) | Reference |
---|---|---|---|---|
3t | 207.7–208.9 | 69 | 3.2 | |
3f | 126.5–127.2 | 37 | 2.8 | |
27 (Pyrrolidinyl) | Oil (no m.p.) | 67 | 1.9 | |
5 (Isoquinolinyl) | N/A | 72 | 2.5 |
Key Trend : Higher lipophilicity (LogP > 3) correlates with antifungal activity, while polar derivatives (e.g., 27 ) are more suited for enzyme inhibition .
Molecular Interactions
- Antifungal Mechanism : Molecular docking studies reveal that indole-substituted derivatives (e.g., 3a ) form hydrogen bonds with Leucyl-tRNA Synthetase (LRS) active sites, disrupting fungal protein synthesis .
- Enzyme Inhibition: Methylamino-substituted analogs (e.g., 4, 5) bind to 12/15-lipoxygenase via hydrophobic interactions with Phe352 and His360 residues .
Properties
IUPAC Name |
1,3-oxazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEBKQWDBWDPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657363 | |
Record name | 1,3-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-84-7 | |
Record name | 4-Oxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55242-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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